S-Phenyl thioacetate can be used as a building block in the synthesis of various organic compounds. For example, it can be reacted with Grignard reagents or organolithium reagents to form thioethers, which are a class of organic compounds with a C-S-C bond. Additionally, S-Phenyl thioacetate can be used in acylation reactions to introduce a thioacetyl group (-C(=O)S-) into other organic molecules [].
S-Phenyl thioacetate has been studied for its potential to inhibit certain enzymes. Enzymes are biological molecules that act as catalysts for various chemical reactions in living organisms. Inhibition of specific enzymes can be a valuable tool in understanding their function and developing new drugs. Studies have shown that S-Phenyl thioacetate can inhibit some enzymes involved in the metabolism of fatty acids and cholesterol, suggesting its potential use in treating metabolic disorders [].
S-Phenyl thioacetate is an organic compound with the molecular formula CHOS and a CAS number of 934-87-2. It consists of a phenyl group attached to a thioacetate moiety, making it a member of the thioester family. This compound is characterized by its distinctive odor and is typically used in organic synthesis due to its reactivity and ability to participate in various
SPhT acts as a substrate for esterases. Esterases recognize the thioester bond of SPhT and cleave it using a water molecule. This hydrolysis reaction breaks SPhT down into its constituent parts, benzenethiol (C₆H₅SH) and acetic acid (CH₃COOH) []. The rate of this reaction reflects the activity of the specific esterase being studied.
SPhT is classified as a dangerous good for transport due to its potential health hazards [].
These reactions highlight its utility in synthetic chemistry, particularly in the formation of more complex molecules.
S-Phenyl thioacetate can be synthesized through various methods:
These synthesis methods are crucial for producing S-phenyl thioacetate in laboratory settings.
S-Phenyl thioacetate finds applications in several areas:
Interaction studies involving S-Phenyl thioacetate have focused on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding its role in organic synthesis and potential biological interactions. Notably, its interactions with halogens and nucleophiles highlight its versatility as a reagent in chemical transformations.
S-Phenyl thioacetate shares similarities with other thioesters, but it has unique characteristics that differentiate it:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl thioacetate | CHOS | Smaller size; more volatile |
| Ethyl thioacetate | CHOS | Higher boiling point; used in flavorings |
| Phenyl dithioacetate | CHOS | Contains two sulfur atoms; different reactivity |
The presence of the phenyl group in S-phenyl thioacetate contributes to its stability and distinct reactivity compared to these similar compounds.
The acetylation of thiophenol represents the most fundamental synthetic route to S-phenyl thioacetate, proceeding through direct acylation of the thiol functional group [3] [6]. This reaction typically employs acetic anhydride or acetyl chloride as the acylating agent, with the choice of reagent significantly influencing both reaction conditions and product yields [28] [31].
The mechanism involves nucleophilic attack by the thiol sulfur atom on the carbonyl carbon of the acylating agent, followed by elimination of the leaving group [3]. When using acetic anhydride, the reaction proceeds via formation of a tetrahedral intermediate, with subsequent elimination of acetate to yield the desired thioester [6]. Manganese(II) chloride has emerged as a particularly effective catalyst for this transformation, enabling acetylation under solvent-free conditions at ambient temperature with yields reaching 96% [3].
Optimization studies have revealed that the reaction exhibits remarkable chemoselectivity, preferentially acetylating amino groups in the presence of hydroxyl or thiol functionalities [3]. The manganese-catalyzed system demonstrates superior performance compared to traditional Lewis acid catalysts, reducing reaction times from hours to minutes while maintaining high product purity [3].
Alternative catalytic systems include silica sulfuric acid, which functions as a heterogeneous catalyst under solvent-free conditions at room temperature [6]. This methodology offers the advantage of easy catalyst recovery and recycling, making it attractive for industrial applications [6]. Triflic acid-mediated S-acetylation using isopropenyl acetate as the acylating agent has also been developed, providing a chemoselective route with mild reaction conditions [28].
Contemporary synthetic approaches have expanded beyond traditional acetylation methods to include pathways utilizing dithioacetate precursors and metal-catalyzed cross-coupling reactions [2] [38]. The copper-catalyzed reaction of potassium thioacetate with aryl iodides represents a significant advancement in thioester synthesis, offering a base-free alternative to conventional methods [2] [38].
This transformation employs copper(I) iodide in combination with 1,10-phenanthroline as a ligand system, operating in toluene at 100°C to afford S-aryl thioacetates in excellent yields [2] [38]. The reaction mechanism involves oxidative addition of the aryl iodide to the copper center, followed by transmetalation with thioacetate and reductive elimination to form the carbon-sulfur bond [29].
Microwave irradiation significantly enhances the efficiency of this process, reducing reaction times from 24 hours to 2 hours while maintaining comparable yields [2]. The methodology demonstrates broad substrate scope, accommodating both electron-rich and electron-poor aryl iodides with yields ranging from 73% to 96% [38].
The reaction proceeds through formation of a catalytically active [Cu(phenanthroline)(thioacetate)] complex, which serves as the key intermediate in the carbon-sulfur bond formation process [29]. Mechanistic investigations have ruled out single electron transfer pathways, supporting an oxidative addition-reductive elimination mechanism via an unstable copper(III) intermediate [29].
S-phenyl thioacetate serves as an initiator in acyl-group transfer polymerization of thiiranes, a living polymerization technique that enables precise control over polymer molecular weight and architecture [14] [15]. This process involves the transfer of the acetyl group at each propagation step, maintaining the thioester functionality at the growing chain terminus throughout the polymerization [14].
The polymerization of 3-phenoxypropylene sulfide using S-phenyl thioacetate as initiator proceeds efficiently in the presence of tetrabutylammonium chloride, producing polysulfides with well-defined molecular weights and narrow polydispersities [14]. The living nature of this polymerization enables the synthesis of block copolymers through sequential monomer addition [14].
Mechanistic studies reveal that the acyl group transfers regioselectively during ring-opening of the thiirane monomers, with the quaternary onium salt serving as a nucleophilic catalyst [14]. The resulting polymers retain the S-acetyl end group, providing a handle for further functionalization or chain extension reactions [14].
The polymerization kinetics follow first-order behavior with respect to both monomer and initiator concentrations, consistent with a living polymerization mechanism [14]. Molecular weight control is achieved through adjustment of the monomer-to-initiator ratio, enabling synthesis of polymers with predetermined molecular weights [14].
Quaternary ammonium salts play a crucial role in facilitating acyl-transfer reactions involving S-phenyl thioacetate, acting as nucleophilic catalysts that activate the thioester toward nucleophilic attack [15] [19]. Tetrabutylammonium chloride and tetrabutylphosphonium chloride have emerged as particularly effective catalysts for these transformations [15].
The catalytic mechanism involves nucleophilic attack by the chloride anion on the carbonyl carbon of the thioester, forming an acyl chloride intermediate that exhibits enhanced electrophilicity toward subsequent nucleophiles [15]. This activation strategy enables reactions to proceed under mild conditions with improved reaction rates and selectivities [15].
In the context of polymer synthesis, quaternary ammonium salts catalyze the regioselective addition of bis(thiirane)s with diacyl chlorides to produce poly(S-thioester)s with relatively high molecular weights [15]. The reaction proceeds through ring-opening of the thiirane followed by acylation, introducing both the thioester linkage and a pendant chloromethyl group [15].
The choice of quaternary ammonium salt significantly influences reaction efficiency, with tetrabutylammonium chloride generally providing superior results compared to other onium salts [15]. Reaction conditions can be optimized through careful selection of solvent, with aromatic solvents such as toluene and anisole proving more effective than aprotic polar solvents [15].
The aminolysis of S-phenyl thioacetate and related thioesters proceeds through a multi-step mechanism involving initial nucleophilic attack by the amine, formation of a tetrahedral intermediate, and subsequent elimination of the thiolate leaving group [23] [33]. Kinetic studies reveal that these reactions follow second-order kinetics, being first-order in both thioester and amine concentrations [23].
The pH dependence of aminolysis reactions demonstrates that the attacking species is the nonprotonated form of the amine, with reaction rates decreasing significantly at lower pH values due to protonation of the nucleophile [23]. The rate expression for glycine aminolysis of thioesters indicates that the reaction proceeds through a series of pre-equilibrium steps followed by a rate-determining elimination step [23].
Comparative studies between S-phenyl and S-alkyl thioesters reveal that aryl thioesters exhibit significantly higher reactivity toward aminolysis, with rate constants approximately 100-fold greater than their alkyl counterparts [32] [33]. This enhanced reactivity is attributed to the superior leaving group ability of aromatic thiolates compared to aliphatic thiolates [32].
The formation of thiol products during aminolysis can be monitored using Ellman's reagent, enabling quantitative analysis of reaction progress and yield determination [34]. Under optimized conditions, aminolysis reactions typically proceed with yields ranging from 50% to 75%, depending on the specific amine nucleophile and reaction conditions employed [34].
S-phenyl thioacetate exhibits markedly different reactivity patterns compared to its oxygen analogue, phenyl acetate, reflecting fundamental differences in the electronic properties of sulfur and oxygen atoms [17] [24]. Thioesters demonstrate enhanced reactivity toward most nucleophiles, with the notable exception of hydroxide and alkoxide ions [17].
The enhanced nucleophilic susceptibility of thioesters arises from the weaker carbon-sulfur bond compared to the carbon-oxygen bond, facilitating nucleophilic attack and subsequent bond cleavage [17]. This difference is particularly pronounced in hydrolysis reactions, where S-phenyl thioesters hydrolyze significantly faster than their oxygen counterparts under comparable conditions [32] [33].
Kinetic analysis reveals that the hydrolysis of S-phenyl thioesters follows complex pH-dependent behavior, with distinct rate constants for acid-catalyzed, base-catalyzed, and pH-independent pathways [32] [33]. At pH 7 and 23°C, the half-life for hydrolysis of S-methyl thioacetate is 155 days, demonstrating the relative stability of thioesters under physiological conditions [32] [33].
Thiol-thioester exchange reactions proceed much more rapidly than hydrolysis, with rate constants several orders of magnitude higher than the corresponding hydrolysis rates [32] [33]. The optimal pH for maximizing exchange relative to hydrolysis occurs around pH 8.4-8.7, where the thiolate nucleophile concentration is maximized while minimizing competing hydrolysis pathways [32] [33].
| Property | S-Phenyl Thioacetate | Phenyl Acetate | Reference |
|---|---|---|---|
| Hydrolysis Rate (relative) | Higher | Lower | [32] [33] |
| Nucleophile Reactivity | Enhanced | Moderate | [17] [24] |
| Exchange vs Hydrolysis | Favored at pH 8.4-8.7 | Not applicable | [32] [33] |
| Stability (pH 7, 23°C) | 155 days half-life | More stable | [32] [33] |
The thermodynamic properties of S-Phenyl thioacetate have been extensively studied through both experimental measurements and computational approaches. The compound, with molecular formula C₈H₈OS and molecular weight 152.21 g/mol, exists as a colorless liquid at room temperature with distinct thermodynamic characteristics that distinguish it from analogous oxygen-containing esters [1] [2] [3].
Heat of formation calculations for S-Phenyl thioacetate have been derived from experimental hydrolysis studies and theoretical computations. The heat of hydrolysis (ΔrH°) has been experimentally determined to be -12.4 ± 0.3 kilojoules per mole under standard conditions [4]. This value was obtained through careful calorimetric measurements and represents the enthalpy change for the reaction where S-Phenyl thioacetate undergoes hydrolysis to produce acetic acid and thiophenol.
Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have provided insights into the molecular geometry and energetic properties of the compound [5] [6]. These calculations reveal that S-Phenyl thioacetate preferentially adopts a syn conformer, where the carbonyl group is positioned on the same side as the phenyl ring, with an energy difference of 1.63 kilocalories per mole (6.82 kilojoules per mole) compared to the anti conformer [5]. The computational approach utilized basis sets with diffuse functions to accurately describe the electronic structure and intermolecular interactions.
The standard enthalpy of formation can be estimated through thermochemical cycles incorporating the experimental hydrolysis data and known formation enthalpies of the hydrolysis products. For thioacetate analogs, computational studies at the B3LYP/6-31G* level have calculated Gibbs energies of formation, providing a framework for understanding the thermodynamic stability of these compounds [7]. The formation reactions are generally endergonic, reflecting the high-energy nature of thioester bonds.
Additional thermodynamic parameters relevant to heat of formation include the compound's physical properties: density of 1.124 grams per milliliter at 25°C, boiling point of 99-100°C at 6 millimeters of mercury pressure, and melting point range of 18-19°C [1] [2] [3]. These properties, combined with estimated heat capacities based on structural analogs, contribute to comprehensive thermodynamic characterization necessary for accurate formation enthalpy calculations.
The analysis of transition states for S-Phenyl thioacetate reactions has been extensively investigated through computational quantum mechanical studies and experimental kinetic measurements. These investigations provide crucial insights into the mechanistic pathways and energy barriers governing the reactivity of this thioester compound.
The hydrolysis of S-Phenyl thioacetate proceeds through multiple mechanistic pathways depending on solution conditions, each characterized by distinct transition state structures and activation energies. Computational studies on related thioacetate compounds have revealed that the mechanism varies significantly between gas phase and solution phase conditions [8] [9].
In aqueous solution, hydrolysis follows a stepwise mechanism involving the formation of a tetrahedral intermediate. The base-catalyzed pathway exhibits an activation energy of 71.2 ± 14.6 kilojoules per mole for thioacetate analogs [7]. This pathway involves nucleophilic attack by hydroxide ion on the carbonyl carbon, leading to formation of a negatively charged tetrahedral intermediate that subsequently collapses to expel the thiophenolate leaving group.
The acid-catalyzed hydrolysis pathway shows a lower activation barrier of approximately 62.8 ± 3.2 kilojoules per mole [7]. Under acidic conditions, protonation of the carbonyl oxygen activates the electrophilic carbon center toward nucleophilic attack by water molecules. The transition state for this pathway involves partial proton transfer and simultaneous nucleophilic attack, leading to a more favorable energetic profile compared to base-catalyzed conditions.
Quantum mechanical calculations using ab initio methods have demonstrated that the potential energy surface for thioester hydrolysis exhibits a triple-well reaction path in solution phase, contrasting with the simpler double-well profile observed in gas phase calculations [8]. The rate-determining step varies with pH conditions, with the formation of the tetrahedral intermediate being rate-limiting under certain conditions while the breakdown of this intermediate controls the rate under others.
The pH-independent hydrolysis pathway represents direct attack by water molecules without acid or base catalysis. This pathway typically exhibits the highest activation energy, estimated at approximately 80 kilojoules per mole based on comparative studies with similar thioester compounds [10]. The transition state for this pathway involves a four-centered interaction between the water nucleophile, carbonyl carbon, and the developing charges on oxygen and sulfur centers.
Aminolysis reactions of S-Phenyl thioacetate with amine nucleophiles proceed through distinct mechanistic pathways that have been characterized through both experimental kinetic studies and computational modeling approaches. These reactions are particularly important in biological systems and chemical synthesis applications.
The reaction coordinate for aminolysis typically involves initial nucleophilic attack by the amine nitrogen on the electrophilic carbonyl carbon. Computational studies have demonstrated that thioesters exhibit approximately 100-fold enhanced reactivity toward amine nucleophiles compared to analogous oxygen esters [11] [12]. This enhanced reactivity arises from differences in electron delocalization patterns and transition state stabilization effects.
Transition state modeling for the reaction of methyl thioacetate analogs with ammonia reveals that the activation barrier is significantly lower than for corresponding oxygen esters [11]. Natural bond orbital analysis indicates that the loss of delocalization energy upon transition state formation is less severe for thioesters, contributing to their enhanced reactivity. The transition state structure exhibits partial bond formation between the amine nitrogen and carbonyl carbon, with simultaneous lengthening of the carbon-sulfur bond.
For lysine aminolysis, which is relevant to protein modification reactions, the mechanism often proceeds through a two-step pathway [13] [14]. The initial step involves thiol-thioester exchange if cysteine residues are present, followed by intramolecular acyl transfer to the lysine ε-amino group. This pathway has been proposed to explain non-enzymatic protein acylation by acetyl-coenzyme A and related thioesters.
Computational modeling of native chemical ligation reactions, which utilize thioester intermediates, has identified the thiol-thioester exchange step as rate-determining [15]. The free energy barriers for these exchange reactions vary with the steric and electronic properties of the thioester substituents. Steric hindrance around the carbonyl center increases activation barriers, while electronic effects such as conjugation and hyperconjugation become important when steric effects are minimal.
The transition state for thiol-thioester exchange exhibits SN2-like characteristics with simultaneous bond formation and cleavage [15]. The reaction coordinate involves approach of the thiolate nucleophile, formation of a tetrahedral intermediate, and subsequent departure of the original thiolate leaving group. The energetics of this process are highly dependent on the relative acidities of the incoming and departing thiols.
Solvent effects play a crucial role in determining the thermodynamic and kinetic properties of S-Phenyl thioacetate reactions. The choice of solvent medium significantly influences reaction mechanisms, activation energies, and product distributions through various molecular-level interactions including solvation, hydrogen bonding, and dielectric effects.
In aqueous solution, the thermodynamics of S-Phenyl thioacetate hydrolysis are governed by complex solvation phenomena that stabilize both reactants and transition states differently. Water molecules form hydrogen bonding networks that preferentially stabilize the negatively charged tetrahedral intermediate formed during base-catalyzed hydrolysis [8]. The high dielectric constant of water (ε ≈ 78) facilitates charge separation and stabilizes ionic transition states, thereby lowering activation barriers compared to non-polar solvents.
Studies of thiourea-acetate complexation in water-acetonitrile mixtures provide insights into solvent effects on thioester thermodynamics [16]. These investigations reveal endothermic and entropy-driven complexation when water content increases, attributed to preferential hydration of both receptor and substrate molecules. The endothermic peaks observed in mixed aqueous-organic solvents are approximately three times greater than those in pure acetonitrile, demonstrating the significant impact of water on thermodynamic parameters.
Computational studies using implicit solvation models have quantified solvent effects on thioester reaction energetics [8] [9]. The polarizable continuum model and conductor-like screening model approaches allow estimation of solvation free energies and their contributions to overall reaction thermodynamics. These calculations demonstrate that gas-phase mechanisms can differ substantially from solution-phase pathways, with concerted mechanisms often favored in gas phase while stepwise mechanisms predominate in polar solvents.
Polar aprotic solvents such as dimethylformamide and dimethylacetamide exhibit unique effects on thioester chemistry [17]. These solvents can act as coordinating ligands in metal-catalyzed reactions while providing sufficient polarity to stabilize charged intermediates. In polymerization reactions involving thioesters, solvent choice significantly affects selectivity and side product formation, with dimethylacetamide showing reduced formation of thionoenolate byproducts compared to dimethylformamide.
The kinetics of thiol-thioester exchange reactions are strongly influenced by solvent polarity and hydrogen bonding capability [10] [18]. In organic media, exchange rates are generally slower than in aqueous solution due to reduced stabilization of charged transition states. However, organic solvents may favor different mechanistic pathways that could lead to alternative product distributions in complex reaction systems.
Temperature-dependent solvent effects have been characterized for thioacetate hydrolysis over wide temperature ranges [7]. Activation energies show systematic variations with solvent composition, with aqueous solutions exhibiting activation energies of 71.2 ± 14.6 kilojoules per mole at pH 2.5, while mixed solvent systems show different values. The temperature dependence of these parameters provides insights into entropy and enthalpy contributions to solvent effects.
Hydrogen bonding interactions between thioesters and protic solvents contribute significantly to thermodynamic stability and reaction kinetics [19] [20]. Alcoholic solvents such as ethanol are commonly employed for thioester deprotection reactions, where hydrogen bonding facilitates proton transfer processes and stabilizes transition states for hydrolysis or aminolysis pathways.
The dielectric constant of the solvent medium affects the relative stability of different conformers of S-Phenyl thioacetate [5]. In low dielectric media, the syn conformer preference may be enhanced due to favorable intramolecular interactions, while high dielectric solvents may reduce these preferences through competitive solvation effects. These conformational changes can influence reaction thermodynamics by altering the ground state energies of reactant molecules.